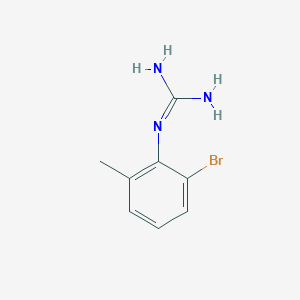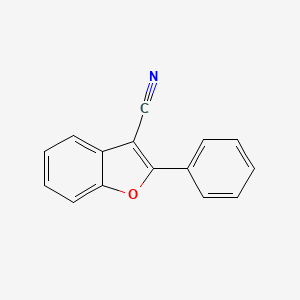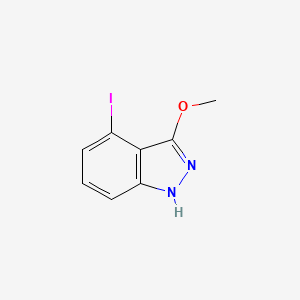
4-Iodo-3-methoxy-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxy-1H-indazole typically involves the iodination of 3-methoxy-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-3-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Iodo-3-methoxy-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a core structure in drug development for various therapeutic areas.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.
Comparación Con Compuestos Similares
3-Methoxy-1H-indazole: Lacks the iodine atom, leading to different reactivity and applications.
4-Bromo-3-methoxy-1H-indazole: Similar structure but with a bromine atom instead of iodine, affecting its chemical properties.
4-Chloro-3-methoxy-1H-indazole:
Uniqueness: 4-Iodo-3-methoxy-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of iodine and methoxy groups provides a distinct profile that can be leveraged for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7IN2O |
|---|---|
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
4-iodo-3-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) |
Clave InChI |
WYUVGBLKIMMDNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=NNC2=C1C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



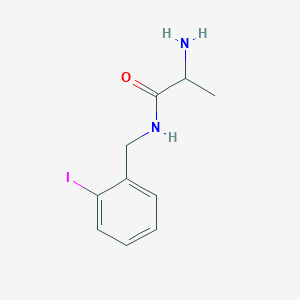
![2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)
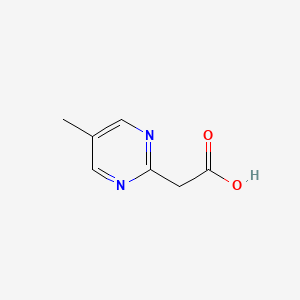
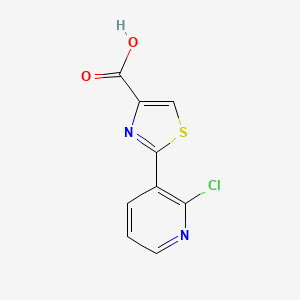

![2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13675997.png)
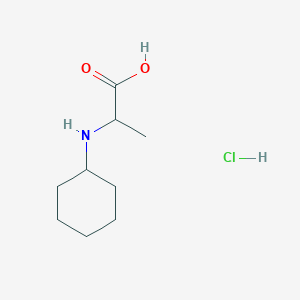

![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)


